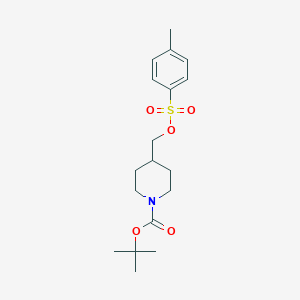

N-Boc-4-(4-Toluènesulfonyloxyméthyl)pipéridine

Vue d'ensemble

Description

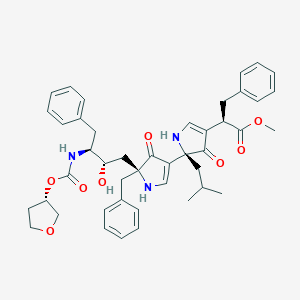

N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine, often referred to as Boc-4-TOSMP, is an organic compound with a wide range of applications in the scientific and medical fields. It is an amino acid derivative that has been used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other bioactive molecules. Boc-4-TOSMP is a versatile compound that has been used in a variety of different applications, from drug discovery to protein engineering.

Applications De Recherche Scientifique

Recherche en protéomique

Ce composé est utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce domaine est essentiel à notre compréhension de la biologie cellulaire et des mécanismes des maladies, et il joue également un rôle crucial dans la découverte de médicaments .

Synthèse de médicaments

Les propriétés uniques de ce composé le rendent précieux pour la synthèse de médicaments. Il peut être utilisé comme élément constitutif dans la synthèse de divers composés pharmaceutiques.

Études de chimie organique

Ce composé est également utilisé dans les études de chimie organique. Il peut être utilisé pour étudier les mécanismes réactionnels, synthétiser de nouveaux composés et explorer les propriétés des substances organiques.

Dérivés de la pipéridine

Les pipéridines, y compris ce composé, font partie des fragments synthétiques les plus importants pour la conception de médicaments et jouent un rôle important dans l'industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes .

Synthèse de divers composés organiques

La pipérazine et la N-Boc pipérazine et leurs dérivés simples tels que ce composé servent de blocs de construction/intermédiaires utiles dans la synthèse de plusieurs nouveaux composés organiques tels que les amides, les sulfonamides, les bases de Mannich, les bases de Schiff, les thiazolidinones, les azétidinones et les imidazolinones .

Évaluation biologique des médicaments potentiels

Ce composé est utilisé dans la découverte et l'évaluation biologique des médicaments potentiels contenant un fragment pipéridine . Cela implique de tester l'efficacité, la toxicité et la pharmacocinétique du composé .

Mécanisme D'action

Target of Action

This compound is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Action Environment

It is generally recommended to store the compound in a dark place at 4° c , suggesting that light and temperature could affect its stability.

Propriétés

IUPAC Name |

tert-butyl 4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5S/c1-14-5-7-16(8-6-14)25(21,22)23-13-15-9-11-19(12-10-15)17(20)24-18(2,3)4/h5-8,15H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARTVAOOTJKHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442916 | |

| Record name | tert-Butyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166815-96-9 | |

| Record name | tert-Butyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-4-[(p-toluenesulfonyloxy)methyl]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the significance of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in the synthesis of Vandetanib?

A1: tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate serves as a crucial starting material in the synthesis of Vandetanib [, ]. This compound provides the piperidine ring system that is ultimately incorporated into the Vandetanib structure. The tosylate group acts as a good leaving group, allowing for subsequent substitution reactions with other key intermediates like ethyl vanillate.

Q2: How does the synthetic route utilizing tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate compare to other potential approaches?

A2: The research highlights that using tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in the synthesis of Vandetanib offers several advantages [, ]. These include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6,9,20,23,26,40,43,46,57,60,63-Dodecaoxaundecacyclo[36.36.1.128,65.02,71.010,19.012,17.027,32.034,39.047,56.049,54.064,69]hexaheptaconta-1(74),2(71),10,12,14,16,18,27,29,31,34,36,38,47,49,51,53,55,64(69),65,67,72-docosaene](/img/structure/B67664.png)

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B67665.png)

![Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione](/img/structure/B67666.png)

![[2,2':6',2''-Terpyridin]-4'-amine](/img/structure/B67670.png)